

DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

Cat. No.: B603139

[Get Quote](#)

An in-depth exploration of the structure, properties, and applications of DABSO, a versatile and stable sulfur dioxide surrogate in modern organic synthesis.

DABCO-bis(sulfur dioxide), commonly known as DABSO, has emerged as a pivotal reagent in organic chemistry, offering a safe and convenient alternative to gaseous sulfur dioxide. This stable, colorless solid has streamlined the synthesis of a wide array of sulfur-containing compounds, making it an invaluable tool for researchers in medicinal chemistry and materials science. This technical guide provides a thorough overview of DABSO, encompassing its structural characteristics, physicochemical properties, and diverse applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Structure and Bonding

DABSO is a charge-transfer complex formed between one molecule of 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.^{[1][2][3]} The interaction involves the lone pair of electrons on the nitrogen atoms of the DABCO framework donating to the electrophilic sulfur atoms of the sulfur dioxide molecules.

X-ray crystallography has confirmed the molecular structure of DABSO, revealing the N-S bond distances to be approximately 2.0958 Å and 2.1732 Å.^[4] This adduct formation renders the otherwise gaseous and hazardous sulfur dioxide into a manageable solid form.

Physicochemical Properties

DABSO is a bench-stable, colorless crystalline solid that is easy to handle and store under an inert atmosphere at room temperature.^[3] Its stability and solid nature represent a significant advantage over the challenges associated with using gaseous sulfur dioxide.^[4]

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S ₂	[1] [5]
Molecular Weight	240.30 g/mol	[1] [5]
Appearance	White to off-white powder/crystal	[6] [7]
Melting Point	112–114 °C (decomposition) or 180 °C (decomposition)	[1] [6]
Solubility	Soluble in water; moderately soluble in DMF and acetonitrile; poorly soluble in hexane.	[1] [6]
Storage	2–8°C, under inert gas	[8]

Spectroscopic Data

The structural features of DABSO have been further elucidated by various spectroscopic techniques.

Spectroscopic Data	Value	Reference(s)
Infrared (IR) (KBr)	v _{SO₂} asymmetric stretch at 1320 cm ⁻¹ , symmetric stretch at 1145 cm ⁻¹	[1]
¹³ C NMR (DMSO-d ₆)	δ 46.8 ppm (DABCO carbons)	[1]

Synthesis of DABSO

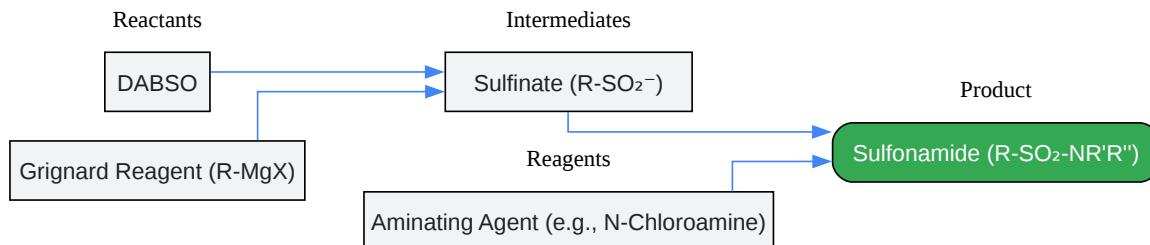
DABSO is prepared by the direct reaction of DABCO with sulfur dioxide. The process typically involves bubbling condensed sulfur dioxide gas through a solution of DABCO at low temperatures.[9][10] This straightforward preparation has made DABSO commercially available and readily accessible for synthetic applications.[9]

[Click to download full resolution via product page](#)

Figure 1. Simplified workflow for the synthesis of DABSO.

Applications in Organic Synthesis

DABSO's primary utility lies in its function as a solid surrogate for sulfur dioxide, enabling a variety of transformations under milder and more controlled conditions.[11] It has been successfully employed in the synthesis of key functional groups containing sulfur.


Synthesis of Sulfonamides

A prominent application of DABSO is in the one-pot synthesis of sulfonamides, a crucial functional group in many pharmaceuticals.[4] The reaction typically involves the treatment of a Grignard reagent with DABSO to form a sulfinate intermediate, which is then reacted with an aminating agent.[3][4]

Experimental Protocol: One-Pot Preparation of Sulfonamides

- To a solution of the Grignard reagent in an appropriate solvent (e.g., THF), add DABSO portion-wise at a low temperature (e.g., -78 °C).
- Allow the reaction mixture to warm to room temperature and stir for a specified period.
- Add sulfonyl chloride to the mixture, followed by the desired amine.

- After stirring, the reaction is quenched, and the sulfonamide product is isolated and purified using standard techniques.[4]

[Click to download full resolution via product page](#)

Figure 2. Reaction pathway for sulfonamide synthesis using DABSO.

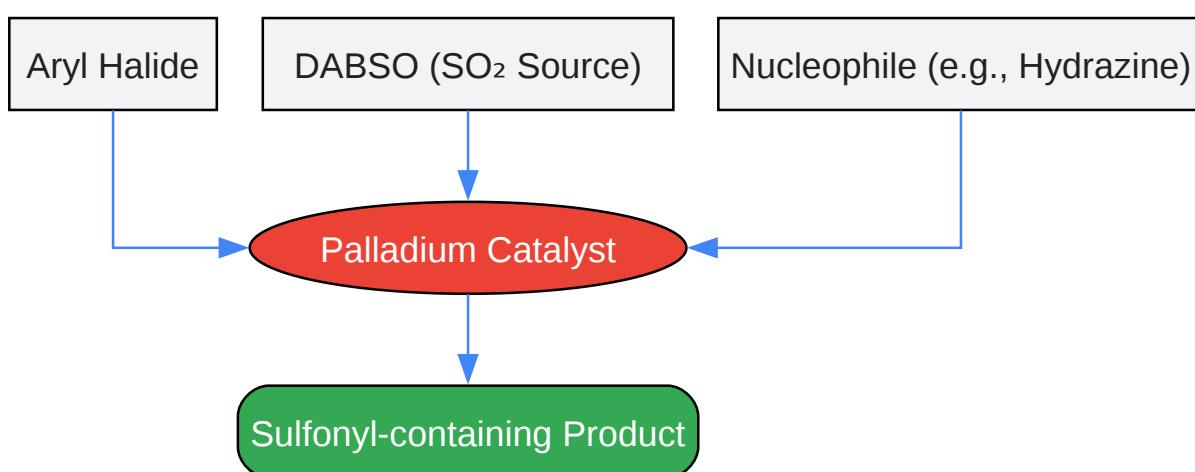
Synthesis of Sulfamides

DABSO can also be used to synthesize sulfamides by reacting it with anilines in the presence of iodine.[3][4] This method provides a convenient route to N,N'-diaryl-substituted sulfamides.

Experimental Protocol: Sulfamide Preparation

- A mixture of the aniline, DABSO, and iodine is prepared in a suitable solvent (e.g., acetonitrile).
- The reaction is typically heated to facilitate the conversion.
- Upon completion, the reaction mixture is worked up to isolate the desired sulfamide product. [4]

Cheletropic Additions


DABSO undergoes cheletropic addition reactions with conjugated dienes to form sulfolenes.[2][3][4] This reaction demonstrates DABSO's ability to participate in pericyclic reactions as a sulfur dioxide equivalent.

Experimental Protocol: Cheletropic Addition with 2,3-Dimethylbutadiene

- DABSO is heated with an excess of 2,3-dimethylbutadiene in a pressure tube at elevated temperatures (e.g., 120 °C).
- The resulting sulfolene product is then isolated and purified.[4]

Transition Metal-Catalyzed Reactions

DABSO has proven to be an effective SO₂ source in various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been developed to synthesize N-aminosulfonamides from aryl halides, DABSO, and hydrazines.[12] These methodologies have expanded the scope of sulfonyl-containing compound synthesis.

[Click to download full resolution via product page](#)

Figure 3. General scheme for transition metal-catalyzed reactions with DABSO.

Safety and Handling

While DABSO is significantly safer to handle than gaseous sulfur dioxide, appropriate safety precautions should still be observed. It is a flammable solid and can cause skin and eye irritation.[8] It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[13]

Conclusion

DABCO-bis(sulfur dioxide) has established itself as an indispensable reagent in modern organic synthesis. Its solid, stable nature provides a safe and convenient means of incorporating the sulfonyl group into a diverse range of organic molecules. The applications of DABSO in the synthesis of sulfonamides, sulfamides, and other sulfur-containing heterocycles are of significant interest to the pharmaceutical and materials science industries. The continued development of novel synthetic methodologies utilizing DABSO is expected to further expand its utility and impact on chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dabso () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]
- 7. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 1,4-ジアザビシクロ[2.2.2]オクタンビス(二酸化硫黄)付加物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. DABSO as a SO₂ gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. DABSO - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b603139#dabco-bis-sulfur-dioxide-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com